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Introduction

The designation "ARC-7" in a clinical and drug development context refers to a Phase 2,
multicenter, randomized, open-label clinical trial (NCT04262856).[1][2][3] This study is
designed to evaluate the efficacy and safety of different immunotherapy combinations in
patients with first-line, metastatic non-small cell lung cancer (NSCLC) whose tumors have a
high expression of PD-L1 (Tumor Proportion Score [TPS] =50%) and no epidermal growth
factor receptor (EGFR) or anaplastic lymphoma kinase (ALK) mutations.[1][2]

The trial investigates the hypothesis that dual inhibition of the TIGIT and PD-1 pathways, with
or without the inhibition of the adenosine pathway, can provide a greater anti-tumor response
than the inhibition of the PD-1 pathway alone.[1][2] The study is sponsored by Arcus
Biosciences, Inc., in collaboration with Gilead Sciences, Inc.[1][3]

Investigational Agents in the ARC-7 Study

The ARC-7 study evaluates three investigational agents:

o Domvanalimab (AB154): An Fc-silent investigational monoclonal antibody that targets the T-
cell immunoglobulin and ITIM domain (TIGIT) receptor.[1]
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e Zimberelimab (AB122): A fully human monoclonal antibody that targets the programmed cell
death protein 1 (PD-1).[3]

o Etrumadenant (AB928): A small-molecule dual antagonist of the A2a and A2b adenosine
receptors.[1]

Experimental Design and Protocols

The ARC-7 study randomizes eligible patients in a 1:1:1 ratio to one of three treatment arms:[1]

[2]
o Zimberelimab monotherapy: Patients receive the anti-PD-1 antibody.

o Domvanalimab plus zimberelimab (Doublet): Patients receive the anti-TIGIT antibody in
combination with the anti-PD-1 antibody.

o Domvanalimab, zimberelimab, and etrumadenant (Triplet): Patients receive the anti-TIGIT
antibody, the anti-PD-1 antibody, and the adenosine receptor antagonist.

The co-primary endpoints of the study are Objective Response Rate (ORR) and Progression-
Free Survival (PFS).[1][2] Secondary endpoints include Overall Survival (OS), Duration of
Response (DOR), and safety.[1] Patients in the zimberelimab monotherapy arm who
experience disease progression are allowed to cross over to the triplet combination arm.[1]

Methodology for Key Experiments (as per study design)

While specific laboratory synthesis protocols for the investigational drugs are proprietary, the
clinical protocol outlines the administration and evaluation methods.

Patient Eligibility and Enrollment:

« Inclusion Criteria: Histologically or cytologically confirmed metastatic NSCLC, PD-L1 TPS
>50%, no prior systemic treatment for metastatic disease, and measurable disease per
RECIST v1.1.

o Exclusion Criteria: Presence of EGFR or ALK mutations, active autoimmune disease, or prior
treatment with checkpoint inhibitors.
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Treatment Administration:

o Drugs are administered intravenously or orally at specified doses and schedules for each
treatment arm.

Efficacy and Safety Assessment:

o Tumor assessments are performed at baseline and at regular intervals using imaging
techniques (e.g., CT or MRI) to evaluate response based on RECIST v1.1.

o Safety is monitored through the recording of adverse events, laboratory tests, and physical
examinations.

Quantitative Data Summary

The following table summarizes the key efficacy data from the fourth interim analysis of the
ARC-7 study, with a data cutoff of August 31, 2022, based on 133 evaluable patients with a
median follow-up of 11.8 months.[1][2]

) Domvanalimab +
Domvanalimab +

] . Zimberelimab ) ] Zimberelimab +

Efficacy Endpoint Zimberelimab

Monotherapy Etrumadenant

(Doublet) .
(Triplet)

Objective Response

27% 41% 40%
Rate (ORR)
Median Progression-

_ 5.4 months 12.0 months 10.9 months

Free Survival (PFS)
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43% 65% 63%
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Signaling Pathways and Mechanisms of Action

The investigational agents in the ARC-7 study target distinct but complementary immune
checkpoint pathways to enhance the anti-tumor immune response.
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PD-1/PD-L1 Pathway

The binding of PD-L1, often overexpressed on tumor cells, to the PD-1 receptor on activated T
cells delivers an inhibitory signal, leading to T-cell exhaustion and immune evasion.
Zimberelimab, an anti-PD-1 antibody, blocks this interaction, thereby restoring T-cell activity

against cancer cells.

Tumor Cell T-Cell
. Anti-tumor
Tumor Cell PD-L1 Binds to 4 X
g PD-1 Immunit ;
Activation
I ’—smﬂ—m

Inhibition

Blocks

Zimberelimab

Click to download full resolution via product page

Caption: PD-1/PD-L1 Signaling Pathway and Inhibition by Zimberelimab.

TIGIT Pathway

TIGIT is an inhibitory receptor expressed on various immune cells, including T cells and NK
cells. Its ligand, CD155, is often present on tumor cells. The TIGIT/CD155 interaction
suppresses the anti-tumor immune response. Domvanalimab, an anti-TIGIT antibody, blocks
this interaction, preventing the inhibitory signal and promoting immune cell activation.[1]
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Caption: TIGIT Signaling Pathway and Inhibition by Domvanalimab.

Adenosine Pathway

In the tumor microenvironment, high levels of extracellular adenosine can be found. Adenosine
binds to A2a and A2b receptors on immune cells, leading to the suppression of their anti-tumor
functions. Etrumadenant blocks these receptors, preventing the immunosuppressive effects of
adenosine and thereby promoting an active immune response.
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Caption: Adenosine Signaling Pathway and Inhibition by Etrumadenant.

Experimental Workflow for the ARC-7 Study

The following diagram illustrates the overall workflow for a patient participating in the ARC-7
clinical trial.
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Caption: High-level workflow for the ARC-7 clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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